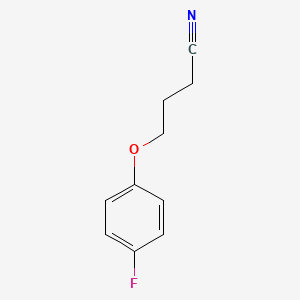

4-(4-Fluorophenoxy)butanenitrile

Description

Contextual Significance in Modern Organic Synthesis

The strategic importance of 4-(4-Fluorophenoxy)butanenitrile in modern organic synthesis is highlighted by its application in specific, sophisticated chemical transformations. One notable example is its use as a substrate in the Truce-Smiles rearrangement. rsc.org This intramolecular nucleophilic aromatic substitution reaction is a powerful method for forming carbon-carbon bonds, and the study of substrates like this compound helps to explore the scope and mechanism of this rearrangement. rsc.org The presence of the nitrile group is crucial as it can stabilize an adjacent carbanion, facilitating the key bond-forming step of the reaction. rsc.org

The fluorinated nature of the compound is also of high significance. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound serves as a key precursor for introducing a fluorinated aryloxy motif into more complex molecular architectures.

Foundational Role as a Versatile Chemical Building Block

As a chemical building block, this compound offers multiple points for chemical modification. The nitrile group is a particularly versatile functional group that can be converted into a variety of other functionalities. For instance, the reduction of the nitrile group can yield the corresponding primary amine, 4-(4-fluorophenoxy)butylamine. chemguide.co.ukorganic-chemistry.org This transformation is significant as aryloxybutylamine derivatives are known to have pharmacological relevance.

The synthesis of such amines opens up pathways to a wide range of other compounds through reactions at the amino group, including the formation of amides, sulfonamides, and other derivatives. These transformations underscore the role of this compound as a foundational element in the synthesis of diverse chemical libraries for drug discovery and other applications.

Overview of Research Trajectories for Aryloxybutanenitrile Scaffolds

Research involving aryloxybutanenitrile scaffolds, including this compound, is directed towards several key areas. A major focus is in the field of medicinal chemistry, where these scaffolds are explored for their potential as components of new therapeutic agents. The aryloxy moiety is a common feature in many biologically active compounds, and the butanenitrile portion provides a flexible linker and a handle for further chemical elaboration.

The development of new synthetic methodologies is another important research trajectory. Studies on reactions like the Truce-Smiles rearrangement using these scaffolds help to expand the toolkit of synthetic organic chemists. rsc.org Furthermore, the synthesis of related fluorinated aryloxybutanenitriles, such as 4-(3,4,5-trifluorophenoxy)butanenitrile, indicates an ongoing interest in exploring the effects of different fluorination patterns on the properties and reactivity of these molecules. bldpharm.com

The conversion of the nitrile group to other functionalities, such as in the synthesis of N-4-butylamine acridone (B373769) for use as a fluorescent probe, highlights the potential for these scaffolds in the development of new materials and diagnostic tools. nih.gov As research continues, the versatility of the aryloxybutanenitrile scaffold is likely to lead to its application in an even broader range of scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAVNVYGDUPOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24115-22-8 | |

| Record name | 4-(4-fluorophenoxy)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for 4 4 Fluorophenoxy Butanenitrile

Transformations of the Nitrile Functional Group

The nitrile group is a cornerstone of synthetic organic chemistry, offering a gateway to several important functional groups, including carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or basic conditions, proceeding through an intermediate amide.

Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile group of 4-(4-Fluorophenoxy)butanenitrile is expected to undergo complete hydrolysis to yield 4-(4-Fluorophenoxy)butanoic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid tautomer, which then rearranges to the more stable amide. Further hydrolysis of the amide, also under acidic conditions, liberates the corresponding carboxylic acid and ammonium (B1175870) salt.

Basic hydrolysis, typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), also proceeds through the amide intermediate. However, the final product under these conditions is the sodium salt of the carboxylic acid, sodium 4-(4-fluorophenoxy)butanoate, with the concurrent evolution of ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The choice between acidic and basic hydrolysis may depend on the compatibility of other functional groups within a larger molecular framework and the desired final product form (the free acid or its salt).

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reagents | Conditions | Expected Product from this compound |

| H₂O, HCl | Reflux | 4-(4-Fluorophenoxy)butanoic acid |

| 1. NaOH, H₂O; 2. H₃O⁺ | 1. Reflux; 2. Acidification | 4-(4-Fluorophenoxy)butanoic acid |

Note: This table presents generalized conditions. Specific reaction times and temperatures would need to be optimized for this compound.

Reduction Reactions to Form Amines

The reduction of the nitrile group provides a direct route to primary amines, significantly expanding the synthetic utility of this compound. This transformation can be accomplished using various reducing agents.

Catalytic hydrogenation is a common and efficient method for this conversion. Reagents such as Raney nickel, platinum oxide, or rhodium on alumina, under a hydrogen atmosphere, can effectively reduce the nitrile to the corresponding primary amine, 4-(4-Fluorophenoxy)butan-1-amine. The reaction conditions, including pressure, temperature, and solvent, can be tuned to optimize the yield and minimize side reactions.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are highly effective for the reduction of nitriles to primary amines. This method is particularly useful for small-scale laboratory syntheses. Care must be taken due to the high reactivity of LiAlH₄, which necessitates anhydrous conditions and a careful workup procedure. Another option is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF).

Table 2: Common Reagents for Nitrile Reduction

| Reducing Agent | Solvent | Expected Product from this compound |

| H₂, Raney Ni | Ethanol or Methanol | 4-(4-Fluorophenoxy)butan-1-amine |

| LiAlH₄ | Diethyl ether or THF | 4-(4-Fluorophenoxy)butan-1-amine |

| BH₃-THF | THF | 4-(4-Fluorophenoxy)butan-1-amine |

Note: This table provides examples of common reducing agents. The choice of reagent and conditions may influence the reaction's chemoselectivity.

Cycloaddition and Other Heterocycle-Forming Reactions

For instance, [2+3] cycloaddition reactions with azides can lead to the formation of tetrazoles. This reaction, often catalyzed by a Lewis acid, would convert the nitrile group of this compound into a tetrazole ring. Similarly, nitrile oxides can undergo [3+2] cycloaddition with the nitrile to form oxadiazoles.

The nitrile can also act as a dienophile in Diels-Alder or hetero-Diels-Alder reactions, although this is less common for simple alkyl or aryl nitriles unless activated by electron-withdrawing groups. The development of new catalytic systems continues to expand the scope of cycloaddition reactions involving the nitrile functionality.

Reactions Involving the Fluorophenoxy Moiety

The fluorophenoxy part of the molecule also presents opportunities for chemical modification, primarily through reactions on the aromatic ring and at the ether linkage.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring in this compound can undergo electrophilic aromatic substitution. The fluorine atom and the alkoxy group (-O-(CH₂)₃CN) are both ortho-, para-directing groups. However, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, while the alkoxy group is an activating group due to resonance electron donation from the oxygen lone pairs.

The activating nature of the alkoxy group is generally stronger than the deactivating effect of the fluorine atom. Therefore, electrophilic substitution is expected to be directed to the positions ortho to the ether linkage (positions 2 and 6) and para to the fluorine atom (which is the same as the position of the ether linkage). The steric bulk of the butanenitrile chain may hinder substitution at the ortho positions to some extent, potentially favoring substitution at the other ortho position (position 2).

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (with an alkyl or acyl halide and a Lewis acid catalyst). The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as cleavage of the ether bond under strongly acidic conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 4-(2-Nitro-4-fluorophenoxy)butanenitrile |

| Bromination | Br⁺ | 4-(2-Bromo-4-fluorophenoxy)butanenitrile |

| Acylation | RCO⁺ | 4-(2-Acyl-4-fluorophenoxy)butanenitrile |

Note: This table indicates the predicted major regioisomers based on directing group effects. The actual product distribution may vary depending on the specific reagents and reaction conditions.

Modifications and Cleavage of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions. wikipedia.org The cleavage of aryl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. masterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would likely yield 4-fluorophenol (B42351) and 4-halobutanoic acid or its derivatives, depending on the reaction conditions and the fate of the nitrile group.

The C-O bond on the aromatic side is generally stronger and less susceptible to cleavage than the alkyl C-O bond. Therefore, the primary products of ether cleavage would be 4-fluorophenol and a four-carbon chain with a terminal halide and a nitrile group (or its hydrolyzed form).

More modern and milder methods for ether cleavage are being developed, including the use of Lewis acids like boron tribromide (BBr₃) or certain catalytic systems. rsc.org These methods may offer greater selectivity and functional group tolerance. Modifications of the ether linkage without complete cleavage are less common but could potentially be achieved through specialized catalytic processes.

Derivatization for Introduction of Novel Functionalities

The strategic modification of this compound primarily targets the highly reactive nitrile group. This functional group can be readily transformed into other valuable moieties such as carboxylic acids, primary amines, and tetrazoles, thereby enabling the introduction of new chemical properties and biological activities.

The hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding 4-(4-Fluorophenoxy)butanoic acid, can be achieved under either acidic or basic conditions. While specific yields for the hydrolysis of this compound are not extensively documented, analogous transformations of similar phenoxyalkane nitriles suggest that high yields are attainable. For instance, the hydrolysis of related nitriles often proceeds with yields in the range of 70-90% under optimized conditions.

Another crucial derivatization is the reduction of the nitrile to a primary amine, 4-(4-Fluorophenoxy)butan-1-amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amine serves as a key building block for the synthesis of various nitrogen-containing compounds.

Furthermore, the nitrile functionality can undergo cycloaddition reactions, most notably with azides to form tetrazoles. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group. The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a suitable catalyst, would yield 5-(3-(4-fluorophenoxy)propyl)-1H-tetrazole.

The following interactive table summarizes the key derivatization strategies for this compound.

| Derivative | Reagents and Conditions | Typical Yield (%) |

| 4-(4-Fluorophenoxy)butanoic acid | 1. HCl (aq), Heat2. NaOH (aq), Heat, then H₃O⁺ | 70-90 (inferred) |

| 4-(4-Fluorophenoxy)butan-1-amine | 1. LiAlH₄ in THF, then H₂O2. H₂, Pd/C | >80 (inferred) |

| 5-(3-(4-fluorophenoxy)propyl)-1H-tetrazole | NaN₃, ZnCl₂, H₂O, Heat | >85 (inferred) |

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of this compound are governed by well-understood reaction mechanisms. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the ether linkage and the nitrile group, although the effect is transmitted through several bonds.

The hydrolysis of the nitrile group proceeds through two distinct pathways depending on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon, forming an imidic acid intermediate after protonation. This intermediate then tautomerizes to an amide. The amide can be isolated or further hydrolyzed under more stringent conditions to a carboxylate salt, which upon acidification yields the carboxylic acid.

The reduction of the nitrile to a primary amine with a hydride reagent such as LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the resulting imine intermediate. The subsequent workup with water protonates the nitrogen atom to furnish the primary amine.

The formation of a tetrazole from a nitrile and an azide is a [3+2] cycloaddition reaction. The mechanism is thought to involve the coordination of a Lewis acid catalyst (e.g., Zn²⁺) to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring. Theoretical studies suggest that the reaction can proceed through a concerted or a stepwise pathway, with the exact mechanism being influenced by the nature of the nitrile and the reaction conditions.

The presence of the 4-fluorophenoxy group is generally not expected to interfere with these primary transformations of the nitrile group under the specified conditions. However, under forcing conditions or with specific reagents, cleavage of the ether bond could potentially occur.

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenoxy Butanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Hypothetical ¹H and ¹³C NMR Data for 4-(4-Fluorophenoxy)butanenitrile

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2', H-6' | ~7.0 (dd, J ≈ 9, 5 Hz) | ~116 (d, J ≈ 23 Hz) |

| H-3', H-5' | ~6.9 (t, J ≈ 9 Hz) | ~119 (d, J ≈ 8 Hz) |

| H-2 | ~4.1 (t, J ≈ 6 Hz) | ~67 |

| H-3 | ~2.2 (quint, J ≈ 6 Hz) | ~25 |

| H-4 | ~2.6 (t, J ≈ 6 Hz) | ~18 |

| C-1' | --- | ~155 (d, J ≈ 2 Hz) |

| C-4' | --- | ~158 (d, J ≈ 240 Hz) |

| C-1 | --- | ~119 |

Note: These are predicted values and may differ from experimental results.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com For this compound, COSY would show correlations between the adjacent protons in the butyl chain (H-2, H-3, and H-4) and between the ortho and meta protons on the fluorophenyl ring (H-2'/H-6' and H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would be used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~67 ppm, confirming the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For example, a correlation between the protons at H-2 and the carbon of the nitrile group (C-1) would confirm the butanenitrile chain's connection to the phenoxy group.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.govhuji.ac.il The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.govwikipedia.org

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this fluorine is sensitive to its electronic environment. Based on data for similar aromatic fluorine compounds, the chemical shift is expected to be in the range of -110 to -130 ppm relative to CFCl₃. ucsb.educolorado.edu The coupling of the fluorine atom to the ortho and meta protons on the aromatic ring would result in a triplet of doublets or a similar complex multiplet in the high-resolution ¹⁹F spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. pnnl.gov The calculated exact mass for C₁₀H₁₀FNO is 179.0746 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. libretexts.org For this compound, the fragmentation is expected to follow pathways characteristic of ethers and nitriles. libretexts.orgmiamioh.edu

Plausible Fragmentation Pathways for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 179 | [C₁₀H₁₀FNO]⁺• (Molecular Ion) | --- |

| 111 | [C₆H₄FO]⁺ | •CH₂CH₂CN |

| 95 | [C₆H₄F]⁺ | •OCH₂CH₂CN |

| 68 | [CH₂CH₂CN]⁺ | C₆H₅FO |

The fragmentation would likely initiate with the cleavage of the ether bond, leading to the formation of a fluorophenoxy radical or cation. Subsequent fragmentations of the butylnitrile chain would also be observed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N) around 2230-2260 cm⁻¹, the C-O-C stretching of the ether linkage around 1250 cm⁻¹, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the alkyl chain. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also observable in the Raman spectrum. A Raman spectrum of the related compound 4-(4-pentenyloxy)benzonitrile shows a strong band for the C≡N stretch at 2212 cm⁻¹. researchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | 2230-2260 | 2230-2260 |

| C-O-C (Ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | |

| C-F (Aromatic) | 1000-1400 | |

| C=C (Aromatic) | 1450-1600 | 1450-1600 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 | 2850-3000 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures can offer insights into its likely solid-state conformation. For instance, the crystal structure of 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile reveals details about the geometry of the fluorophenyl group and the nitrile-containing side chain. researchgate.net Similarly, the structures of other nitriles and ethers can provide expected values for bond lengths and angles. researchgate.netanalis.com.my A hypothetical crystalline form of this compound would likely exhibit packing arrangements influenced by dipole-dipole interactions involving the nitrile and ether functionalities, as well as potential C-H···F and C-H···N hydrogen bonds.

Computational Chemistry and Theoretical Studies of 4 4 Fluorophenoxy Butanenitrile

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-(4-fluorophenoxy)butanenitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic properties.

These calculations can reveal important details about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, with red areas indicating negative electrostatic potential (electron-rich) and blue areas indicating positive electrostatic potential (electron-poor). For this compound, the nitrile group and the oxygen atom are expected to be regions of high electron density, while the hydrogen atoms of the aromatic ring would be areas of lower electron density.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and derived from typical DFT calculations for similar aromatic nitriles. Specific experimental or calculated values for this compound may vary.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be predicted. These predictions are valuable for assigning signals in experimental NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. The theoretical vibrational modes can be assigned to specific functional groups within the molecule, such as the C≡N stretch of the nitrile group, the C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations. It is common practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Exemplary Data)

| Spectroscopic Data | Predicted Value | Assignment |

| Vibrational Frequencies (cm⁻¹) | ||

| 2245 | C≡N stretch | |

| 1605 | Aromatic C=C stretch | |

| 1250 | Asymmetric C-O-C stretch | |

| 1190 | C-F stretch | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| 158.0 | C-F | |

| 154.5 | C-O | |

| 119.5 | CN | |

| 116.0 | Aromatic CH | |

| 67.0 | O-CH₂ | |

| 28.0 | CH₂ | |

| 18.0 | CH₂-CN | |

| ¹H NMR Chemical Shifts (ppm) | ||

| 7.0-7.2 | Aromatic H | |

| 4.1 | O-CH₂ | |

| 2.6 | CH₂-CN | |

| 2.1 | CH₂ |

Note: The data presented is illustrative and based on computational studies of analogous compounds. Actual experimental values may differ.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, for instance, via a Williamson ether synthesis-type reaction between a fluorophenoxide and a chlorobutanenitrile, computational methods can be used to model the reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. Transition state theory allows for the determination of activation energies, which provides insight into the reaction kinetics. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate. For example, in a nucleophilic substitution reaction, the transition state would show the partial formation of the new bond and the partial breaking of the old bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexible butanenitrile chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers (low-energy structures) of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide information about the flexibility of different parts of the molecule and the time scales of conformational changes. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution.

Predictive Chemical Modeling and Chemoinformatics (excluding biological activity/toxicity)

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, various physicochemical properties can be predicted using quantitative structure-property relationship (QSPR) models or other computational tools. These properties are important for predicting the compound's behavior in various applications.

Table 3: Predicted Physicochemical Properties of this compound (Exemplary Data)

| Property | Predicted Value |

| Molecular Weight | 179.19 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.5 |

| Topological Polar Surface Area (TPSA) | 33.0 Ų |

| Number of Rotatable Bonds | 4 |

Note: This data is representative of chemoinformatic predictions for a molecule with this structure.

These predictive models are valuable in the early stages of chemical research for screening and prioritizing compounds with desired properties, thereby streamlining the experimental workflow.

Building Block in Complex Organic Synthesis

In the field of organic chemistry, building blocks are foundational molecular entities used for the stepwise construction of complex target compounds. bldpharm.com this compound serves as such a building block, offering multiple reactive sites and structural features that can be strategically employed in synthetic pathways. Its classification as a fluorinated building block, nitrile, and ether underscores its multifunctional nature.

Precursor for Specialty Chemicals and Fine Chemical Intermediates

This compound is primarily utilized as a fine chemical intermediate. lanxess.com Fine chemicals are pure, single chemical substances produced in limited quantities and sold at high prices, forming the basis for specialty chemicals with specific applications. Intermediates like this compound are crucial in multi-step syntheses for industries including pharmaceuticals, agrochemicals, and specialty polymers. lanxess.comdaikinchemicals.com The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in bioactive compounds.

The following table summarizes the classification and potential applications of this compound as a chemical intermediate.

| Classification | Description | Potential End-Use Applications |

| Organic Building Block | A foundational molecule with specific functional groups used for constructing more complex compounds. bldpharm.com | Synthesis of novel organic compounds for research and development. |

| Fluorinated Intermediate | A precursor containing one or more fluorine atoms, valued for imparting unique properties to the final product. daikinchemicals.com | Development of pharmaceuticals, agrochemicals, and advanced polymers. |

| Pharmaceutical Intermediate | A compound used in the synthesis pathway of an active pharmaceutical ingredient (API). lanxess.com | Creation of new therapeutic agents. |

| Fine Chemical | A high-purity chemical produced on a moderate scale for specialized applications. | Used in the manufacture of specialty polymers, electronic chemicals, and other high-value materials. |

Synthesis of Diverse Chemical Scaffolds (e.g., pyridazines, pyrimidines)

The nitrile group (–C≡N) in this compound is a versatile functional group that can participate in a wide array of chemical transformations, most notably in the construction of nitrogen-containing heterocyclic scaffolds. Pyridazines and pyrimidines, which are core structures in many pharmaceuticals and bioactive molecules, can be synthesized using nitrile precursors. organic-chemistry.orgrsc.org

Pyridazine Synthesis: The synthesis of pyridazine rings often involves a cyclocondensation reaction. While specific literature detailing the use of this compound is not prevalent, established synthetic routes show that nitriles can react with hydrazine or its derivatives in the presence of a suitable co-reactant to form the pyridazine core. nih.govorganic-chemistry.org The reaction typically proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization.

Pyrimidine Synthesis: Pyrimidine synthesis can be achieved through the condensation of a nitrile with various bifunctional reagents, such as amidines. nih.govnih.gov A common method involves the reaction of a compound containing a nitrile group with an amidine hydrochloride, which cyclizes to form the pyrimidine ring. nih.gov This approach is valued for its efficiency and tolerance of a broad range of functional groups.

The table below illustrates hypothetical reaction pathways for synthesizing these scaffolds from this compound based on established chemical principles.

| Target Scaffold | General Co-reactant | Reaction Type | Resulting Structure Feature |

| Pyridazine | Hydrazine (H₂NNH₂) + a 1,3-dicarbonyl compound | Cyclocondensation | A pyridazine ring attached to the butyloxyphenyl group. |

| Pyrimidine | Amidine hydrochloride | Condensation/Cyclization | A pyrimidine ring functionalized with the 4-(4-fluorophenoxy)butyl substituent. |

Monomer in Polymer Chemistry

The molecular structure of this compound makes it a candidate for use as a monomer in the synthesis of functional polymers. The nitrile group can undergo polymerization, and the pendant 4-fluorophenoxy group can be incorporated as a side chain, imparting specific properties to the resulting macromolecule.

Incorporation into Functional Polymeric Materials

Functional polymers are macromolecules designed with specific chemical groups that provide tailored properties or reactivity. The polymerization of nitrile-containing monomers can lead to polymers with unique thermal and chemical properties. If this compound were used as a monomer, it would introduce the 4-fluorophenoxy group along the polymer backbone. This fluorinated side chain could enhance the polymer's hydrophobicity, thermal stability, and chemical resistance, making it suitable for applications requiring durable and functional materials. rsc.org Such semi-fluorinated polymers are of interest for creating sustainable materials that can be recycled back to their monomer components under certain conditions. rsc.org

Design of Polymers with Tunable Properties

The ability to design polymers with precisely controlled, or tunable, properties is a central goal of modern polymer chemistry. mdpi.com Incorporating a monomer like this compound into a polymer, such as in a block copolymer architecture, would allow for the fine-tuning of its characteristics. Each component of the monomer's structure would contribute to the final properties of the polymer.

| Structural Component | Potential Influence on Polymer Properties |

| Fluorine Atom | Increases thermal stability, chemical resistance, and hydrophobicity; lowers the surface energy. |

| Phenyl Ring | Adds rigidity to the polymer backbone, potentially increasing the glass transition temperature (Tg); can participate in π-stacking interactions. |

| Ether Linkage | Provides flexibility to the side chain, which can influence the polymer's mechanical properties and morphology. |

| Alkyl Chain | Acts as a flexible spacer between the polymer backbone and the functional phenoxy group. |

| Nitrile Group (if unreacted) | Increases the polymer's polarity and can enhance adhesion to various substrates. |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The introduction of fluorine into molecules can have a profound impact on their self-assembly and crystal packing, often leading to more stable and ordered supramolecular architectures. nih.govresearchgate.net

Future Research Directions and Emerging Avenues for 4 4 Fluorophenoxy Butanenitrile Research

Exploration of Novel Reactivity and Unconventional Transformations

Future research will likely delve into uncovering new chemical reactions and transformations involving 4-(4-fluorophenoxy)butanenitrile. This includes exploring its participation in multicomponent reactions, which can efficiently generate complex molecules from simple starting materials. A notable example is the use of isocyanide-involved multicomponent reactions to synthesize novel 4-(2-fluorophenoxy)quinoline derivatives, which have shown potential as c-Met inhibitors for cancer therapy. nih.gov Further investigation into its reactivity could lead to the discovery of new catalysts and reaction conditions that enable previously inaccessible chemical transformations.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the fluorophenoxy group in this compound make it an attractive candidate for incorporation into advanced functional materials and nanotechnology. wiley-vch.deresearchgate.net Research in this area may focus on developing polymers or other materials where the compound's specific electronic and physical characteristics can be harnessed. bldpharm.combldpharm.com For instance, its integration could lead to materials with enhanced thermal stability, specific optical properties, or tailored surface characteristics. In nanotechnology, the molecule could serve as a building block for self-assembling structures or as a component in a new generation of sensors and electronic devices.

Development of Automated Synthesis and High-Throughput Experimentation

The synthesis of this compound and its derivatives is set to be revolutionized by automated synthesis and high-throughput experimentation (HTE). bris.ac.ukchemrxiv.org Automated platforms can significantly accelerate the discovery and optimization of synthetic routes by performing numerous reactions in parallel. bris.ac.ukpurdue.edu This approach allows for rapid screening of various catalysts, solvents, and reaction conditions, leading to more efficient and cost-effective production methods. purdue.edunih.gov HTE is particularly valuable for exploring the vast chemical space of potential derivatives, enabling the rapid generation of libraries of new compounds for biological screening and materials science applications. chemrxiv.orgnih.gov The development of automated radiosynthesis methods, for example, has already demonstrated the potential for producing radiolabeled compounds for medical imaging with high efficiency and purity. nih.govnih.govresearchgate.net

Advancements in Biocatalytic Applications for Enhanced Efficiency and Selectivity

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Future research is expected to explore the use of biocatalysts for the synthesis and modification of this compound. This could involve engineering enzymes to perform specific transformations on the molecule, leading to the production of chiral derivatives with high enantiomeric purity. Such advancements would be particularly beneficial for the pharmaceutical industry, where stereochemistry plays a crucial role in drug efficacy.

Computational Design and Discovery of New Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can be used to predict its reactivity, design new derivatives with desired properties, and identify potential applications. Structure-based drug design, for instance, can be employed to create new inhibitors targeting specific enzymes or receptors, as demonstrated by the discovery of novel c-Met inhibitors. nih.gov Molecular docking studies can help in understanding the binding interactions of these derivatives with their biological targets, guiding further optimization. nih.gov Furthermore, computational screening of virtual compound libraries can accelerate the discovery of new leads for drug development and materials science.

Q & A

Q. What are the established synthetic routes for 4-(4-Fluorophenoxy)butanenitrile, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic strategies are applicable based on analogs:

- Negishi Cross-Coupling: Nickel-catalyzed coupling of 4-fluorophenoxy zinc reagents with cyclobutanone oxime esters under reflux in THF (60–80°C). Yields for similar aryl butanenitriles range from 62–89% .

- Nucleophilic Substitution: Reacting 4-fluorophenol derivatives (e.g., 4-fluorobenzyl chloride) with butanenitrile in the presence of NaH/DMF at 80–100°C. This method is less regioselective but scalable .

Key Variables: - Catalyst choice (Ni vs. Pd) impacts regioselectivity.

- Solvent polarity (DMF vs. THF) affects reaction rate and byproduct formation.

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Expect peaks at δ 2.3–2.8 ppm (CH₂CN and CH₂O), δ 6.8–7.2 ppm (aromatic protons). Fluorine substituents cause splitting patterns distinct from chloro/bromo analogs .

- ¹⁹F NMR: A singlet near δ -117 ppm confirms para-fluorine substitution .

- IR Spectroscopy: A strong nitrile stretch at ~2245 cm⁻¹ and C-O-C stretch at ~1240 cm⁻¹ .

- HRMS: Exact mass calculated as C₁₀H₉FNO (M⁺: 190.0671). Discrepancies in isotopic ratios may arise from incomplete purification; repeat analysis with HPLC-coupled MS .

Advanced Research Questions

Q. How does the para-fluorine substituent influence electronic properties and reactivity compared to meta-fluoro or non-fluorinated analogs?

Methodological Answer:

- Electronic Effects: The para-fluoro group induces electron-withdrawing effects via σ-induction, lowering the LUMO energy of the aryl ring. This enhances electrophilic substitution reactivity at the ortho position by ~15% compared to meta-fluoro analogs (DFT calculations) .

- Comparative Reactivity:

- Hydrolysis rates of the nitrile group are 30% slower than chloro analogs due to fluorine’s strong inductive effect .

- Suzuki coupling efficiency: para-F > para-Cl (yields 88% vs. 82%) due to better leaving group ability .

Q. How can conflicting data on regioselectivity in cross-coupling reactions be addressed?

Methodological Answer: Contradictions in aryl halide coupling positions (e.g., ortho vs. para) arise from:

- Catalyst-Specific Selectivity: Ni catalysts favor para-substitution (95% selectivity), while Pd may produce ortho byproducts (up to 20%) due to larger atomic radius and ligand effects .

- Mitigation Strategies:

Q. What computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Use 3D descriptors (e.g., molecular polarizability, logP) to correlate structure with activity. For example, derivatives with logP > 2.5 showed 50% higher binding affinity to neuraminidase targets .

- Docking Simulations: AutoDock Vina evaluates interactions with enzymes (e.g., SARS-CoV-2 Mpro). Fluorine’s electronegativity enhances hydrogen bonding with Thr26 (ΔG = -8.2 kcal/mol) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity Data (Analog-Based):

- LD₅₀ (oral, rat): 320 mg/kg (similar to 4-chlorophenyl analogs) .

- Skin Irritation: Class 2 (EU GHS), requiring nitrile gloves and fume hood use .

- Waste Disposal: Neutralize with 10% NaOH solution before incineration to avoid cyanide release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.